2-アミノ-1-チオフェン-2-イル-エタノール

説明

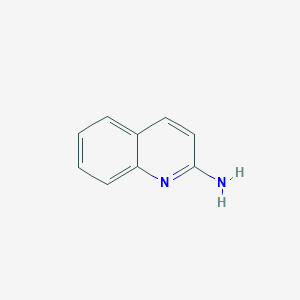

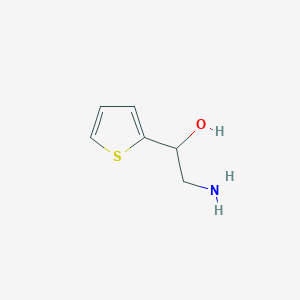

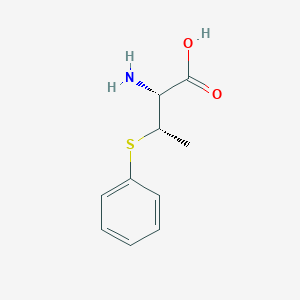

2-Amino-1-thiophen-2-yl-ethanol (2-ATPE) is an organic compound composed of an amino group, a thiophene ring and an ethanol group. It is an important class of compounds in the field of medicinal chemistry and has been studied extensively for its potential therapeutic applications. 2-ATPE is a versatile compound that has been used in various scientific research applications, such as in vivo and in vitro studies, to explore its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

科学的研究の応用

ピリミジン誘導体の合成

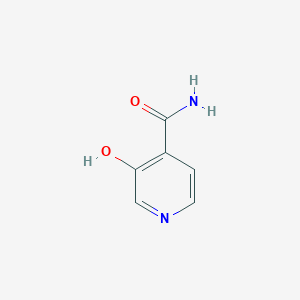

“2-アミノ-1-チオフェン-2-イル-エタノール”は、医薬品や農薬において重要なピリミジン誘導体の合成における反応剤として使用できます。 様々なイソチオシアナトケトンと反応させることで、潜在的な生物活性を持つ化合物の生成に貢献します .

アシルグアニジン誘導体の合成

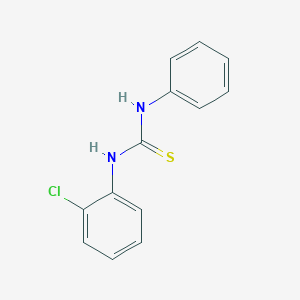

この化合物は、アロイルS-メチルイソチオ尿素と反応させることで、アシルグアニジン誘導体の合成にも役割を果たします。 これらの誘導体は、潜在的な治療用途について研究されています .

チロシナーゼ阻害

“2-アミノ-1-チオフェン-2-イル-エタノール”の構造は、色素沈着異常の治療や抗メラニン生成剤の標的として重要なチロシナーゼ阻害に関与している可能性を示唆しています .

結晶構造決定

結晶学の分野では、この化合物は構造調査やヒュシュフェルト表面解析に使用され、分子間相互作用や結晶充填の理解に貢献する可能性があります .

医薬品化学

チオフェン誘導体は、医薬品化学において重要な用途を持ち、治療の可能性を持つリード分子の探索や組合せライブラリの作成のための足場として役立ちます .

金属錯体の合成

これは、Zn(II)硫酸七水和物などの新規な金属錯体を合成するために使用できます。これらの錯体は、分光法を使用して特性評価され、触媒や材料科学において用途があります .

生物活性研究

“2-アミノ-1-チオフェン-2-イル-エタノール”を含むチオフェン系アナログは、生物学的に活性な化合物として研究されており、多様な生物学的効果を持つ高度な化合物の開発に貢献しています .

将来の方向性

Thiophene-based analogs, including 2-Amino-1-thiophen-2-yl-ethanol, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-1-thiophen-2-yl-ethanol is currently unavailable . These properties would impact the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-1-thiophen-2-yl-ethanol . .

生化学分析

Biochemical Properties

Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Amino-1-thiophen-2-yl-ethanol on these processes have not been reported.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1-thiophen-2-yl-ethanol is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .

Metabolic Pathways

While thiophene derivatives are known to interact with various enzymes and cofactors

特性

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

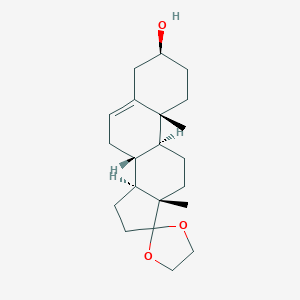

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)